molecular formula C7H5NOS B428940 3-Oxo-2-(thiophen-2-yl)propanenitrile

3-Oxo-2-(thiophen-2-yl)propanenitrile

Cat. No.: B428940
M. Wt: 151.19g/mol
InChI Key: IUWNCQBKXMGQLT-UHFFFAOYSA-N
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Description

3-Oxo-2-(thiophen-2-yl)propanenitrile (CAS: 561305-83-7) is a heterocyclic organic compound featuring a propanenitrile backbone substituted with a ketone group (3-oxo) and a thiophene ring at the 2-position. Its molecular formula is C₈H₅NOS, with a molecular weight of 163.20 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electron-withdrawing nitrile and ketone groups, which facilitate nucleophilic additions and cyclization reactions. For instance, it has been utilized in the synthesis of enamine derivatives under transition metal-free conditions .

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19g/mol

IUPAC Name

3-oxo-2-thiophen-2-ylpropanenitrile

InChI

InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5-6H

InChI Key

IUWNCQBKXMGQLT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(C=O)C#N

Canonical SMILES

C1=CSC(=C1)C(C=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The propanenitrile scaffold allows diverse substitutions, leading to derivatives with distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Applications
3-Oxo-2-(thiophen-2-yl)propanenitrile (CAS: 561305-83-7) Thiophene at C2, ketone at C3 163.20 Precursor for enamines, heterocyclic synthesis
2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile (CAS: 561305-83-7) Additional 4-bromophenyl group at C2 306.18 Antiproliferative agents, kinase inhibitors
3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile Piperidinyl-oxadiazole-thiophene hybrid 302.35 CNS-targeting drug candidates due to oxadiazole’s π-stacking ability
3-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile Pyrrolopyridine and trimethoxyphenyl groups 393.40 Anticancer agents (e.g., tubulin polymerization inhibitors)
3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal Phenyl and hydrazone groups 280.31 Precursor for arylazonicotinates via condensation with active methylene nitriles

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :

    • The nitrile group (C≡N) in this compound absorbs at ~2195 cm⁻¹ , comparable to analogs like 2-(4-bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile (2195 cm⁻¹) .
    • Ketone (C=O) stretches appear at 1724–1647 cm⁻¹ , influenced by conjugation with thiophene’s electron-rich ring .
  • ¹H NMR :

    • The thiophene protons in this compound resonate at δ 7.02–8.6 ppm , similar to its oxadiazole hybrid (δ 7.02–8.6 ppm) .
    • Methyl groups in trimethoxyphenyl derivatives show singlets at δ 3.8–4.0 ppm .

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